molecular formula C14H32N2O2S2 B12784883 2,15-Diamino-5,12-dithia-1,16-hexadecanediol CAS No. 68704-89-2

2,15-Diamino-5,12-dithia-1,16-hexadecanediol

Cat. No.: B12784883
CAS No.: 68704-89-2
M. Wt: 324.6 g/mol
InChI Key: VSGJBAQNKMPHCI-UHFFFAOYSA-N
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Description

2,15-Diamino-5,12-dithia-1,16-hexadecanediol is a complex organic compound characterized by the presence of amino groups, sulfur atoms, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,15-Diamino-5,12-dithia-1,16-hexadecanediol typically involves multi-step organic reactions. One common approach is the reaction of dithiols with amino alcohols under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,15-Diamino-5,12-dithia-1,16-hexadecanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,15-Diamino-5,12-dithia-1,16-hexadecanediol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological systems, possibly as a ligand or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,15-Diamino-5,12-dithia-1,16-hexadecanediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,16-Hexadecanediol: A diol with similar chain length but lacking amino and sulfur groups.

    2,5-Diamino-1,4-benzenedithiol: Contains amino and sulfur groups but has a different structural framework.

Properties

CAS No.

68704-89-2

Molecular Formula

C14H32N2O2S2

Molecular Weight

324.6 g/mol

IUPAC Name

2-amino-4-[6-(3-amino-4-hydroxybutyl)sulfanylhexylsulfanyl]butan-1-ol

InChI

InChI=1S/C14H32N2O2S2/c15-13(11-17)5-9-19-7-3-1-2-4-8-20-10-6-14(16)12-18/h13-14,17-18H,1-12,15-16H2

InChI Key

VSGJBAQNKMPHCI-UHFFFAOYSA-N

Canonical SMILES

C(CCCSCCC(CO)N)CCSCCC(CO)N

Origin of Product

United States

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